molecular formula C17H21BO3 B7860750 Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7860750
M. Wt: 284.2 g/mol
InChI Key: SOEORXWYZSPZCL-UHFFFAOYSA-N
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Description

The molecule contains a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a methoxy group linked to a 4-(tert-butyl)phenyl moiety. This structure suggests significant steric bulk from the tert-butyl group and electronic modulation from the methoxy substituent. Such boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their tunable reactivity and stability .

Properties

IUPAC Name

[4-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-17(2,3)14-6-4-13(5-7-14)12-21-16-10-8-15(9-11-16)18(19)20/h4-11,19-20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEORXWYZSPZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction with Subsequent Boronation

The Grignard reaction provides a foundational route for introducing boron groups into aromatic systems. For this compound, the synthesis begins with the preparation of a methoxy-tert-butyl biphenyl Grignard reagent:

  • Synthesis of 4-[[4-(tert-Butyl)phenyl]methoxy]bromobenzene :

    • Bromination of 4-[[4-(tert-butyl)phenyl]methoxy]benzene using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (e.g., AIBN) yields the aryl bromide .

    • Reaction Conditions : 0°C to room temperature, 12–24 hours, ~85% yield .

  • Grignard Reagent Formation :

    • The aryl bromide reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the aryl magnesium bromide.

  • Boronation via Borate Ester :

    • The Grignard reagent is treated with trimethyl borate (B(OMe)₃) at −78°C, followed by hydrolysis with dilute hydrochloric acid to yield the boronic acid.

    • Key Challenge : Steric hindrance from the tert-butyl group may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures .

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a robust method for constructing biaryl systems with boronic acids. This approach is ideal for introducing the boronic acid group post-formation of the methoxy-tert-butyl biphenyl backbone:

  • Synthesis of 4-[[4-(tert-Butyl)phenyl]methoxy]iodobenzene :

    • Iodination of the parent benzene derivative using iodine monochloride (ICl) in acetic acid .

  • Coupling with a Boronate Partner :

    • The iodoarene reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in dioxane/water .

    • Typical Conditions : 80–100°C, 12–24 hours, yielding ~70–80% .

  • Hydrolysis of the Boronate Ester :

    • The pinacol boronate ester is hydrolyzed using aqueous HCl or H₂SO₄ to afford the boronic acid .

Transmetallation from Organolithium Reagents

Transmetallation leverages organolithium intermediates to transfer the boron group:

  • Lithiation of 4-[[4-(tert-Butyl)phenyl]methoxy]bromobenzene :

    • Reaction with tert-butyllithium (t-BuLi) at −78°C in THF generates the aryl lithium species.

  • Boron Introduction :

    • The lithium intermediate reacts with trimethyl borate, followed by acidic workup to yield the boronic acid.

    • Advantage : High regioselectivity due to the directing effect of the methoxy group .

Protection-Deprotection Strategies for Functional Groups

The tert-butyl and methoxy groups may require protection during synthesis to prevent undesired side reactions:

  • tert-Butyl Group Protection :

    • The tert-butyl group is inherently stable under most conditions but may require protection as a silyl ether in highly acidic or basic environments .

  • Methoxy Group Manipulation :

    • Demethylation using BBr₃ in dichloromethane can convert the methoxy group to a hydroxyl group for subsequent functionalization, followed by re-methylation .

Purification and Isolation Techniques

Boronic acids are often hygroscopic and challenging to purify. Key methods include:

  • Salt Formation :

    • Conversion to a phosphate or oxalate salt improves crystallinity. For example, treatment with phosphoric acid in ethanol followed by cooling yields a crystalline phosphate salt .

  • Chromatographic Purification :

    • Silica gel chromatography using ethyl acetate/hexane mixtures (1:3 to 1:1) separates the boronic acid from unreacted precursors .

  • Recrystallization :

    • Ethanol or methanol/water mixtures are effective recrystallization solvents .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Grignard Reaction70–8590–95Steric hindrance, moisture sensitivity
Suzuki Coupling75–8095–99Catalyst cost, byproduct formation
Transmetallation65–7585–90Low-temperature requirements

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura method is preferred due to its scalability and compatibility with continuous flow reactors . Patent WO2011121099A2 highlights the use of tetrabutylammonium bromide as a phase-transfer catalyst to enhance reaction rates in biphasic systems .

Chemical Reactions Analysis

Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Drug Design and Therapeutics

Boronic acids are increasingly recognized for their potential in drug design, particularly as inhibitors of proteasomes—enzymes that play a crucial role in protein degradation. Their ability to form reversible bonds allows for selective targeting of enzymes involved in metabolic pathways, making them promising candidates for cancer therapy and other diseases.

Sensor Development

The selective binding of boronic acids to hydroxyl groups in carbohydrates enables the design of sensors for biomolecules. These sensors can detect glucose and other saccharides, which is particularly useful in diabetes management and biochemical research.

Material Science

Boronic acids can be utilized in the synthesis of polymers and materials with specific properties. Their ability to form dynamic covalent bonds allows for the creation of responsive materials that can change properties under different environmental conditions.

Comparative Analysis with Other Boronic Acids

Compound NameStructure TypeUnique Features
Phenylboronic AcidSimple AromaticBasic structure; widely used in synthesis
2-Thienylboronic AcidHeterocyclicContains a thiophene ring; different reactivity
Methylboronic AcidSimple AromaticSmaller size; lower steric hindrance
cis-Propenylboronic AcidAlkenylContains a double bond; unique reactivity
trans-Propenylboronic AcidAlkenylGeometric isomer affecting reactivity

Case Study 1: Cancer Therapeutics

Recent studies have explored the use of boronic acid derivatives as proteasome inhibitors. For instance, researchers have synthesized various boronic acid compounds that demonstrate selective inhibition of cancer cell growth through targeted proteasome activity modulation.

Case Study 2: Glucose Sensors

A notable application involves the development of glucose sensors utilizing boronic acids for real-time monitoring of blood sugar levels. These sensors leverage the specific binding affinity of boronic acids to glucose molecules, providing a reliable method for diabetes management.

Mechanism of Action

The mechanism of action for boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a new carbon-carbon bond through a series of steps including oxidative addition, transmetalation, and reductive elimination . This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Notable Properties References
Target Compound Not explicitly provided - Methoxy group
- 4-(tert-butyl)phenyl
High steric hindrance; electron-donating methoxy group enhances stability Deduced
4-(tert-Butyldimethylsiloxy)phenylboronic Acid C₁₂H₂₁BO₃Si - tert-Butyldimethylsilyl ether Increased lipophilicity; silicon-based protection enhances moisture sensitivity
4-(1,1-Difluoroethyl)phenylboronic Acid C₈H₉BF₂O₂ - 1,1-Difluoroethyl Electron-withdrawing fluorine atoms lower pKa (predicted: 8.39); moderate steric bulk
(3-(Benzyloxy)phenyl)boronic Acid C₁₃H₁₃BO₃ - Benzyloxy group Enhanced solubility in organic solvents; bulky benzyl group slows reaction kinetics
[4-(Methoxymethoxy)phenyl]boronic Acid C₈H₁₁BO₄ - Methoxymethoxy group Higher hydrophilicity due to additional oxygen; lower thermal stability
4-(1,2,2-Triphenylvinyl)phenylboronic Acid C₂₆H₂₁BO₂ - Triphenylvinyl group Extreme steric hindrance; potential applications in optoelectronics
[4-(Diethylamino)sulfonyl]phenylboronic Acid C₁₀H₁₆BNO₄S - Sulfonamide with diethylamino group Strong electron-withdrawing effects; increased acidity (pKa ~7–8)

Biological Activity

Boronic acids, including the compound B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this specific boronic acid derivative.

  • Chemical Name : Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-
  • CAS Number : 936565-47-8
  • Molecular Formula : C17H21BO3
  • Molecular Weight : 284.1578 g/mol
  • SMILES Notation : OB(c1ccc(cc1)OCc1ccc(cc1)C(C)(C)C)O

Biological Activity Overview

Boronic acids are recognized for their ability to interact with biological molecules through reversible covalent bonding. This interaction is particularly significant in the context of enzyme inhibition and drug design. The following sections detail the various biological activities exhibited by B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-.

Antibacterial and Antiviral Properties

Research indicates that boronic acids exhibit antibacterial and antiviral activities. These compounds can disrupt bacterial cell wall synthesis and viral replication processes. For instance, certain derivatives have shown effectiveness against antibiotic-resistant strains of bacteria and various viruses .

Anti-inflammatory Effects

Boronic acid derivatives have also been studied for their anti-inflammatory properties. These effects may be mediated through the inhibition of specific enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The biological activity of boronic acids can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, leading to inhibition of their activity.
  • Molecular Recognition : Their ability to form complexes with biomolecules allows for targeted therapeutic applications.
  • Modulation of Cell Signaling : Some boronic acids can influence cell signaling pathways by interacting with proteins involved in these processes.

Case Studies and Research Findings

StudyFindings
PMC7571202 Discusses the broad spectrum of biological activities of boronic acids including anticancer and antibacterial effects .
PMC6083787 Reviews the synthesis and biological activities of various boron-containing compounds, highlighting their potential in medicinal applications .
A2B Chem Provides detailed information on the physical properties and availability of B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- for research purposes .

Q & A

Q. Data Contradiction Analysis

  • Glycoprotein vs. bacterial binding : While boronic acids non-specifically interact with glycoproteins in certain buffers , they selectively target Gram-positive bacteria via teichoic acids .
    Resolution :
  • Context-dependent design : Tune boronic acid pKa and hydrophobicity to favor bacterial over glycoprotein binding .

How can researchers mitigate boroxine interference in mass spectrometric analysis of peptide-boronic acid conjugates?

Methodological Answer
Solutions :

  • Diol derivatization : Pre-treat samples with 1,2-ethanediol to form stable boronate esters, preventing dehydration .
  • Soft ionization : Use MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix to minimize fragmentation .

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